[(2S,4S)-1-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methyl]-2-methylpiperidin-4-yl]methanol
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Overview
Description
[(2S,4S)-1-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methyl]-2-methylpiperidin-4-yl]methanol is a complex organic compound featuring a piperidine ring substituted with a furan-thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpiperidine, furan-2-carbaldehyde, and 1,3-thiazole-5-carbaldehyde.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalyst Optimization: Using more efficient catalysts to improve reaction rates.
Process Intensification: Implementing continuous flow reactors to enhance scalability and control over reaction conditions.
Purification Techniques: Employing advanced purification methods such as crystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can target the thiazole ring, potentially converting it to a thiazolidine derivative.
Substitution: The methanol group can be substituted with various electrophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Thiazolidine derivatives.
Substitution: Various alkylated or acylated derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
Biology
Enzyme Inhibition:
Receptor Binding: Studies suggest it may bind to specific receptors, influencing biological processes.
Medicine
Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals, particularly for its antimicrobial and anti-inflammatory properties.
Industry
Material Science: Used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on its application:
Enzyme Inhibition: It may inhibit enzymes by binding to the active site, preventing substrate access.
Receptor Binding: It can act as an agonist or antagonist at specific receptors, modulating signal transduction pathways.
Chemical Reactivity: Its functional groups allow it to participate in various chemical reactions, leading to the formation of active metabolites.
Comparison with Similar Compounds
Similar Compounds
- **[(2S,4S)-1-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methyl]-2-methylpiperidin-4-yl]methanol shares similarities with other piperidine derivatives and furan-thiazole compounds, such as:
- [(2S,4S)-1-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methyl]-2-methylpiperidin-4-yl]methanone
- [(2S,4S)-1-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methyl]-2-methylpiperidin-4-yl]methylamine
Uniqueness
- Structural Features : The presence of both furan and thiazole rings in the same molecule provides unique reactivity and binding properties.
- Biological Activity : Its specific stereochemistry and functional groups contribute to its unique biological activities, distinguishing it from other similar compounds.
This comprehensive overview highlights the significance of this compound in various fields, from synthetic chemistry to potential medical applications
Properties
IUPAC Name |
[(2S,4S)-1-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methyl]-2-methylpiperidin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-11-7-12(10-18)4-5-17(11)9-13-8-16-15(20-13)14-3-2-6-19-14/h2-3,6,8,11-12,18H,4-5,7,9-10H2,1H3/t11-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNAWKIJAWBHLG-RYUDHWBXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1CC2=CN=C(S2)C3=CC=CO3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](CCN1CC2=CN=C(S2)C3=CC=CO3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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